1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 3-tert-butylphenylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines.
Scientific Research Applications
1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl group may confer unique binding properties, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-1-phenylmethylamine hydrochloride
- 1-(3-Tert-butylphenyl)ethylamine hydrochloride
Uniqueness
1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride is unique due to the presence of both the cyclopropyl and tert-butyl groups, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds that may lack one of these functional groups .
Properties
Molecular Formula |
C14H22ClN |
---|---|
Molecular Weight |
239.78 g/mol |
IUPAC Name |
[1-(3-tert-butylphenyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-13(2,3)11-5-4-6-12(9-11)14(10-15)7-8-14;/h4-6,9H,7-8,10,15H2,1-3H3;1H |
InChI Key |
AZAHLRUGECPKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2(CC2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.